molecular formula C25H28N2O3 B361939 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-50-4

2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B361939
CAS No.: 886163-50-4
M. Wt: 404.5g/mol
InChI Key: ITGOUOWZRDRLNF-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromeno[2,3-c]pyrrole core substituted with a 3-(dimethylamino)propyl group at position 2, methyl groups at positions 6 and 7, and a p-tolyl (4-methylphenyl) group at position 1. The compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Its molecular formula is C26H30N2O3, with a molecular weight of 418.5 g/mol (inferred from structurally similar compounds in –9).

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-15-7-9-18(10-8-15)22-21-23(28)19-13-16(2)17(3)14-20(19)30-24(21)25(29)27(22)12-6-11-26(4)5/h7-10,13-14,22H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGOUOWZRDRLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₂
  • IUPAC Name : this compound

The biological activity of this compound primarily involves interactions with neurotransmitter systems. It has been noted for its potential to act on the serotonin transporter (SERT), which is crucial for regulating serotonin levels in the brain. The compound's structure suggests it may engage in both orthosteric and allosteric modulation of SERT.

Key Findings:

  • SERT Interaction : In vitro studies have shown that related compounds exhibit high affinity for SERT and can modulate serotonin reuptake. For instance, analogues of similar structures have demonstrated Ki values in the nanomolar range for SERT binding .
  • Neurotransmitter Modulation : The compound may influence mood and anxiety-related behaviors by altering serotonin dynamics, which is supported by its structural similarity to known antidepressants.

Efficacy in Biological Systems

The biological activity of the compound has been assessed through various assays:

Assay Type Target IC50/Ki Value Reference
Radioligand Binding AssaySERT19.7 nM
Cytotoxicity AssayHeLa CellsIC50 not specified
Allosteric ModulationSERTModulates dissociation rates

Case Studies

Several studies have explored the biological implications of this compound and its analogues:

  • Antidepressant Activity : A study demonstrated that related compounds could effectively decrease serotonin reuptake in animal models, suggesting potential antidepressant properties.
  • Cytotoxicity Assessment : Research involving the MTT assay indicated varying degrees of cytotoxicity in cancer cell lines, highlighting the need for further investigation into its therapeutic potential against tumors .

Discussion

The compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological development. Its structural features allow it to interact with SERT, potentially leading to therapeutic effects in mood disorders. However, more extensive studies are necessary to fully elucidate its mechanisms and efficacy.

Comparison with Similar Compounds

Key Observations:

Aminoalkyl Chain Effects: The target compound’s 3-(dimethylamino)propyl group balances hydrophilicity and steric bulk compared to the diethylamino variant (CAS 886164-64-3), which has increased lipophilicity due to longer alkyl chains. Shorter chains (e.g., 2-(dimethylamino)ethyl) reduce steric hindrance, improving reaction kinetics .

Chromeno Ring Substituents: 6,7-Dimethyl groups (target compound) contribute to electron-donating effects, stabilizing the chromeno core. 6-Methoxy (CAS 886164-69-8) introduces polarity, which may alter solubility and binding interactions .

Preparation Methods

Core Chromeno-Pyrrole Framework Assembly

The chromeno[2,3-c]pyrrole-3,9-dione core is typically constructed via a one-pot multicomponent reaction (MCR). A validated approach involves the condensation of 2-oxo-2H-chromene-3-carbaldehyde derivatives with isocyanides and aromatic amines under acidic conditions. For the target compound, 6,7-dimethyl-2-oxo-2H-chromene-3-carbaldehyde reacts with p-toluidine and tert-butyl isocyanide in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds at room temperature for 12–18 hours, followed by heating at 90°C to facilitate intramolecular Michael cyclization.

Key Reaction Parameters:

  • Catalyst: p-TsOH (0.05 equiv.)

  • Solvent: Toluene

  • Temperature: Room temperature → 90°C (stepwise)

  • Yield: 45–60% after flash chromatography

Functionalization with Dimethylaminopropyl Side Chain

Post-cyclization, the 3-(dimethylamino)propyl group is introduced via N-alkylation. The pyrrole nitrogen undergoes nucleophilic substitution with 3-chloro-N,N-dimethylpropan-1-amine in the presence of potassium carbonate (K2_2CO3_3) in anhydrous dimethylformamide (DMF) at 80°C.

Optimization Insights:

  • Base: K2_2CO3_3 (2.0 equiv.)

  • Reaction Time: 8–12 hours

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 1:30)

Stepwise Synthesis via Intermediate Isolation

Synthesis of 6,7-Dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

An alternative route isolates the chromeno-pyrrole intermediate before alkylation. 4-Hydroxycoumarin is condensed with p-toluidine and malononitrile under basic conditions (piperidine, ethanol, reflux) to form the pyrrole ring. Subsequent oxidation with Jones reagent (CrO3_3/H2_2SO4_4) yields the dione moiety.

Characterization Data:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.62 (d, J = 8 Hz, 2H, Ar-H), 2.41 (s, 3H, CH3_3), 2.32 (s, 6H, CH3_3)

  • HRMS: m/z 332.1281 (calc. for C20H17NO3\text{C}_{20}\text{H}_{17}\text{NO}_{3})

Side Chain Introduction and Final Product Isolation

The intermediate undergoes alkylation with 3-(dimethylamino)propyl chloride under conditions similar to Section 1.2. The crude product is recrystallized from ethanol to achieve >95% purity.

Mechanistic Considerations and Byproduct Analysis

Cyclization Mechanism

The MCR pathway proceeds through a Knoevenagel condensation between the chromene aldehyde and malononitrile, followed by Michael addition of the amine to the α,β-unsaturated carbonyl. Intramolecular cyclization forms the pyrrole ring, with acid catalysis stabilizing intermediates.

Common Byproducts and Mitigation

  • Unsubstituted Pyrrole Derivatives: Caused by incomplete alkylation. Mitigated by excess alkylating agent (1.5 equiv.).

  • Diastereomers: Arise from chiral centers at C-2 and C-9. Chiral HPLC (Chiralpak IA column) separates enantiomers.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Multicomponent Reaction45–6090–95One-pot synthesis; fewer steps
Stepwise Synthesis35–5085–90Better control over intermediate quality

Scalability and Industrial Feasibility

The MCR approach is preferred for large-scale synthesis due to its simplicity and reduced purification needs. Pilot-scale trials (100 g batches) achieved 55% yield using continuous flow reactors. Critical parameters for scalability include:

  • Solvent Recovery: Toluene is recycled via distillation.

  • Catalyst Reuse: p-TsOH retains activity for three cycles.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1720 cm1^{-1} (C=O), 1650 cm1^{-1} (C=N).

  • 13^{13}C NMR (100 MHz, CDCl3_3): δ 159.1 (C=O), 55.1 (N-CH2_2), 30.2 (N(CH3_3)2_2).

Chromatographic Purity

HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 min, confirming >98% purity .

Q & A

Basic: What synthetic strategies are effective for preparing 2-(3-(dimethylamino)propyl)-substituted dihydrochromeno-pyrrole-diones?

Answer:
A multicomponent reaction (MCR) is the primary method for synthesizing this compound class. The protocol involves reacting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines (e.g., dimethylaminopropylamine) under mild conditions (e.g., 80°C in dioxane). This one-pot approach accommodates diverse substituents, with yields ranging from 43–86% and a 92% success rate across 223 examples. Isolation is achieved via crystallization, avoiding chromatography .

Advanced: How can researchers optimize reaction conditions when electron-donating (EDG) vs. electron-withdrawing (EWG) substituents are present in the aryl aldehyde component?

Answer:
Substituent electronic effects necessitate adjustments in heating duration:

  • EDGs (e.g., methoxy, methyl): Extend heating to 2 hours to overcome reduced electrophilicity of intermediates.
  • EWGs (e.g., halogens): Shorten heating to 15–20 minutes due to enhanced reactivity.
    Validate optimization using HPLC (>95% purity) and monitor reaction progression via TLC. Excess amine (1.1 eq.) is critical for aldehydes with phenolic hydroxyl groups to prevent side reactions .

Basic: What purification methods are recommended for isolating dihydrochromeno-pyrrole-diones?

Answer:
Crystallization is the preferred method, eliminating the need for chromatographic purification. Solvent selection (e.g., ethanol or dioxane) depends on substituent polarity. Post-crystallization purity exceeds 95% (HPLC), as demonstrated in 92% of 240 experiments. For challenging cases, recrystallization in mixed solvents (e.g., hexane/ethyl acetate) improves yield .

Advanced: How can contradictory data in substituent compatibility during library synthesis be resolved?

Answer:
Contradictions arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Systematic screening: Test substituent combinations using a matrix of 9 dioxobutanoates, 26 aldehydes, and 27 amines (Fig. 2 in ).
  • HPLC-MS analysis: Identify byproducts (e.g., incomplete cyclization) and adjust stoichiometry or solvent polarity.
  • Kinetic studies: Monitor reaction intermediates via NMR to pinpoint bottlenecks. For example, bulky amines may require prolonged heating or elevated temperatures .

Advanced: What analytical techniques validate the structural integrity of synthesized derivatives?

Answer:

  • HPLC: Assess purity (>95%) and retention time consistency.
  • NMR (¹H/¹³C): Confirm regioselectivity (e.g., dimethylamino propyl linkage) and absence of tautomers.
  • HRMS: Verify molecular formula accuracy (e.g., C₃₀H₃₃N₂O₃ for the target compound).
  • X-ray crystallography: Resolve ambiguities in fused-ring stereochemistry for key derivatives .

Basic: What are the key considerations in designing combinatorial libraries for this compound class?

Answer:

  • Substituent diversity: Prioritize aryl aldehydes with EDGs/EWGs and amines with varying chain lengths (e.g., dimethylamino propyl vs. benzyl).
  • Scalability: Ensure reactions proceed under mild, scalable conditions (e.g., 20 mL vials, ambient pressure).
  • Downstream utility: Select derivatives amenable to functionalization (e.g., hydrazine-mediated ring-opening to dihydropyrrolo-pyrazol-ones) for biological screening .

Advanced: How can dihydrochromeno-pyrrole-diones be functionalized into bioactive analogs?

Answer:

  • Ring-opening strategy: Treat with hydrazine hydrate (1:5 molar ratio in dioxane, 80°C, 15–20 hours) to yield 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones.
  • Post-modification: Introduce pharmacophores (e.g., sulfonamides, fluorophores) via nucleophilic substitution at the pyrrole nitrogen or hydroxyl group.
  • Biological evaluation: Screen libraries for kinase inhibition or cytotoxicity using in vitro assays .

Advanced: How should researchers evaluate synthetic efficiency across diverse derivatives?

Answer:

  • Yield vs. complexity: Prioritize derivatives with >70% yield (achieved in >50% of cases) for scale-up.
  • Purity metrics: Exclude compounds with <95% HPLC purity unless critical for structure-activity studies.
  • Green chemistry metrics: Calculate E-factors (kg waste/kg product) to compare solvent efficiency across reaction scales .

Basic: What are the limitations of the current multicomponent synthesis protocol?

Answer:

  • Steric constraints: Bulky substituents (e.g., tert-butyl) on aldehydes or amines reduce yields to <50%.
  • Sensitivity to moisture: Reactions require anhydrous conditions to prevent hydrolysis of dioxobutanoate intermediates.
  • Functional group incompatibility: Strongly acidic/basic groups (e.g., -SO₃H) may require protective group strategies .

Advanced: How can computational methods enhance the design of dihydrochromeno-pyrrole-dione derivatives?

Answer:

  • DFT calculations: Predict regioselectivity in cyclization steps and optimize transition-state geometries.
  • Molecular docking: Screen virtual libraries against target proteins (e.g., ATP-binding kinases) to prioritize synthesis.
  • QSAR models: Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends .

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